2-AminoFluorene-D11

概要

説明

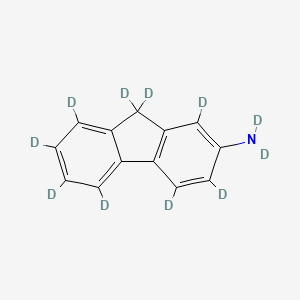

2-AminoFluorene-D11 is a deuterium-labeled derivative of 2-Aminofluorene. It is a synthetic chemical compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling makes it a valuable tool for studying various biochemical processes due to its stability and traceability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-AminoFluorene-D11 typically involves the reduction of 2-nitrofluorene using deuterium-labeled reagents. One common method includes the use of hydrazine hydrate and a palladium-on-charcoal catalyst. The reaction is carried out in ethanol at elevated temperatures, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The deuterium labeling is achieved through the use of deuterated solvents and reagents, ensuring high purity and isotopic enrichment.

化学反応の分析

Types of Reactions

2-AminoFluorene-D11 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrazine hydrate and palladium-on-charcoal are frequently used.

Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted fluorene derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.

科学的研究の応用

Carcinogenicity Studies

2-AminoFluorene-D11 serves as a critical model compound for studying carcinogenesis. It is utilized to investigate mechanisms of tumor formation and the effects of chemical exposure on cellular processes. Research has shown that 2-AminoFluorene can induce tumors in various animal models, including rats and mice. For instance, studies have demonstrated significant tumor incidences in treated animals compared to controls, showcasing its potency as a carcinogen .

Table 1: Carcinogenic Effects of this compound

| Study Reference | Animal Model | Dose (mmol/kg) | Tumor Type | Incidence in Treated Group | Incidence in Control Group |

|---|---|---|---|---|---|

| Miller et al. (1955) | Rats | 1.62 | Mammary gland adenocarcinomas | 7/9 | 1/20 |

| Goodall (1965) | Rats | 4% solution | Hepatocellular carcinomas | 6/6 | 0/10 |

| Wilson et al. (1947) | Mice | 4% solution | Bladder tumors | 4/21 | 0/14 |

Genetic Toxicity Testing

The compound is extensively used in genetic toxicity testing due to its ability to form DNA adducts, which are crucial for understanding mutagenesis. The interaction between this compound and DNA leads to various forms of damage, including base pair mutations and chromosomal aberrations. This has made it an essential tool for evaluating the genetic risks associated with chemical exposure .

Case Study: DNA Adduct Formation

In a study examining the metabolic activation of this compound, researchers found that it reacts with cellular DNA to form specific adducts such as dG-C8-AAF and dG-N2-AAF. These adducts have been linked to mutagenic outcomes, highlighting the importance of understanding their formation and repair mechanisms in cancer research .

Mechanistic Studies in Toxicology

This compound is also employed in mechanistic studies aimed at elucidating the pathways through which chemical exposure leads to toxicity and disease. By using this compound, researchers can investigate oxidative stress responses and mitochondrial dysfunction, which are critical factors in many disease processes .

Table 2: Mechanistic Insights from Studies Using this compound

Applications in Drug Development

The insights gained from studies involving this compound contribute significantly to drug development processes, particularly in assessing the safety profiles of new pharmaceutical agents. Understanding the carcinogenic potential and genetic toxicity of compounds helps inform regulatory decisions and risk assessments for new drugs .

作用機序

The mechanism of action of 2-AminoFluorene-D11 involves its interaction with DNA, forming covalent adducts. These adducts can cause mutations by disrupting the normal base pairing in DNA. The compound primarily targets guanine residues, leading to the formation of 2-Aminofluorene-guanine adducts. These adducts can exist in multiple conformations, affecting the DNA structure and function .

類似化合物との比較

Similar Compounds

2-Aminofluorene: The non-deuterated form, widely studied for its genotoxic properties.

2-Acetylaminofluorene: A related compound used in cancer research for its carcinogenic properties.

2-Nitrofluorene: A precursor in the synthesis of 2-Aminofluorene-D11.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in biochemical studies. This makes it particularly valuable in pharmacokinetic studies and environmental analysis, where precise tracking of the compound is essential .

生物活性

2-AminoFluorene-D11 (2-AF-D11) is a deuterated derivative of 2-AminoFluorene (2-AF), a compound recognized for its biological activity, particularly its mutagenic and carcinogenic properties. This article reviews the biological activity of 2-AF-D11, focusing on its mechanisms of action, mutagenicity, and carcinogenicity, supported by data tables and relevant case studies.

2-AF-D11 shares structural similarities with its parent compound, 2-AF, which consists of three cyclic rings: a benzene ring attached to a cyclopentane and another benzene. The primary amine functional group in 2-AF-D11 allows it to act as a hydrogen donor or acceptor, contributing to its reactivity in biological systems. The incorporation of deuterium enhances the stability and tracking of metabolic pathways during research studies.

Mutagenicity

The mutagenic effects of 2-AF and its derivatives are well-documented. 2-AF is metabolized in vivo to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. The most studied adducts include:

- dG-C8-AAF : A major adduct formed from 2-AF that disrupts DNA structure.

- dG-N2-AAF : Another significant adduct contributing to mutagenesis.

These adducts can result in various genetic mutations, including base pair substitutions and frameshifts, which are critical in the initiation of carcinogenesis .

Carcinogenicity

Numerous studies have demonstrated the carcinogenic potential of 2-AF in animal models. A notable study involved dermal exposure of mice to a 4% solution of 2-AF over 52 weeks, resulting in significant incidences of tumors:

| Tumor Type | Male Mice (n=20) | Female Mice (n=21) |

|---|---|---|

| Hepatomas | 13 | 19 |

| Mammary Cancers | 2 | 8 |

| Bladder Tumors | 4 | - |

| Intestinal Tumors | - | 12 |

Statistical analysis indicated that these incidences were significantly different from control groups (p < 0.01) .

Case Studies

- Mice Dermal Exposure Study : In a long-term study, mice exposed to 2-AF developed various tumors including hepatomas and bladder cancers. The study highlighted that all treated animals exhibited some form of tumor development, reinforcing the compound's carcinogenicity .

- Human Metabolism Studies : Research has shown that human leukocytes can metabolize 2-AF into mutagenic derivatives, suggesting potential risks for human exposure through environmental or occupational routes .

Genetic Toxicity

The genetic toxicity associated with 2-AF has been extensively studied using various assays across prokaryotic and eukaryotic systems. The findings indicate that both the parent compound and its metabolites exhibit significant mutagenic activity:

- Salmonella Mutagenicity Test : This test confirmed that 2-AF is capable of inducing mutations in bacterial strains when metabolically activated .

- In Vivo Studies : Further investigations into animal models have demonstrated that exposure to 2-AF can lead to chromosomal aberrations and increased incidences of cancer .

特性

IUPAC Name |

N,N,1,3,4,5,6,7,8,9,9-undecadeuteriofluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i1D,2D,3D,4D,5D,6D,7D2,8D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRFHWQYWJMEJN-DCWZJRGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。